molecular formula C15H11N3O3 B182842 2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one CAS No. 60798-14-3

2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one

Cat. No. B182842
CAS RN: 60798-14-3
M. Wt: 281.27 g/mol
InChI Key: HLGVWDSKISYREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one, also known as NPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the pyrazolone family and has a molecular weight of 308.3 g/mol.

Scientific Research Applications

2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one has shown potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one has been studied for its potential as an anti-inflammatory and anti-tumor agent. It has also shown promising results in treating Alzheimer's disease and Parkinson's disease. In material science, 2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one has been used in the synthesis of metal complexes and as a ligand in catalytic reactions. In analytical chemistry, 2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one has been used as a reagent for the determination of metal ions in solution.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one is not fully understood, but it is believed to act as a metal chelator due to the presence of a keto-enol tautomeric form. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and acetylcholinesterase, which are involved in inflammatory processes and neurological disorders.
Biochemical and Physiological Effects
2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which can improve cognitive function. 2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one in lab experiments is its relatively simple synthesis method. It can also be easily purified through recrystallization. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research of 2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one. One direction is to further investigate its potential as an anti-inflammatory and anti-tumor agent. Another direction is to study its potential as a metal chelator and its applications in material science. Additionally, more research is needed to fully understand its mechanism of action and its potential as a treatment for neurological disorders.
Conclusion
In conclusion, 2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one has shown potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, anti-tumor, and antioxidant properties. While there are some limitations in working with 2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one in lab experiments, its relatively simple synthesis method and potential applications make it a promising compound for future research.

Synthesis Methods

2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one can be synthesized through various methods, including the reaction between 4-nitrobenzaldehyde and phenyl hydrazine in the presence of acetic acid and glacial acetic acid. Another method involves the reaction between 4-nitroacetophenone and phenyl hydrazine in ethanol. The synthesized compound can be purified through recrystallization using methanol or ethanol.

properties

IUPAC Name

2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-15-10-14(11-4-2-1-3-5-11)16-17(15)12-6-8-13(9-7-12)18(20)21/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGVWDSKISYREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385218
Record name 2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one

CAS RN

60798-14-3
Record name 2,4-Dihydro-2-(4-nitrophenyl)-5-phenyl-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60798-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-nitrophenyl)-5-phenyl-4H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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